

6-Cyanopyridine-2-boronic acid pinacol ester

CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Cyanopyridine-2-boronic acid
pinacol ester

Cat. No.: B1369534

[Get Quote](#)

An In-Depth Technical Guide to **6-Cyanopyridine-2-boronic acid pinacol ester**

Topic: **6-Cyanopyridine-2-boronic acid pinacol ester** CAS Number: 952402-79-8 Audience: Researchers, scientists, and drug development professionals.

Abstract

6-Cyanopyridine-2-boronic acid pinacol ester has emerged as a pivotal building block in modern medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity, primarily in palladium-catalyzed cross-coupling reactions, make it an indispensable tool for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, purification, and applications, with a focus on the practical considerations for laboratory use. We delve into the causality behind synthetic and purification strategies, offer detailed experimental protocols, and discuss the critical aspects of handling and stability to empower researchers in leveraging this reagent to its full potential.

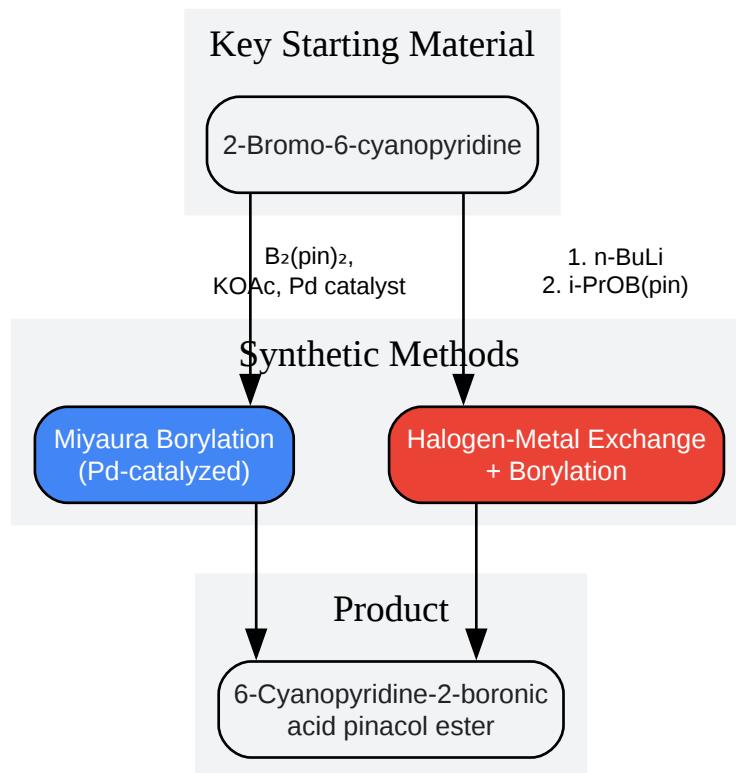
Part 1: Core Properties and Significance

6-Cyanopyridine-2-boronic acid pinacol ester belongs to the class of pyridine boronic acid esters, which are highly valued as intermediates in organic synthesis.^[1] The pyridine ring is a common motif in pharmaceuticals, and the strategic placement of a cyano group and a boronic ester creates a trifunctional reagent with distinct reactive sites. The electron-withdrawing nature

of the cyano group modulates the reactivity of the pyridine ring and the boronic ester, while the pinacolato group confers enhanced stability compared to the free boronic acid, facilitating easier handling, purification, and storage.[2][3]

Boronic acid pinacol esters are favored surrogates for boronic acids in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for forming carbon-carbon bonds.[4][5] This reaction is a cornerstone of modern drug discovery, enabling the efficient construction of biaryl and hetero-biaryl scaffolds prevalent in many therapeutic agents.[6][7]

Table 1: Physicochemical Properties of **6-Cyanopyridine-2-boronic acid pinacol ester**


Property	Value	Source
CAS Number	952402-79-8	[8]
Molecular Formula	C ₁₂ H ₁₅ BN ₂ O ₂	[9]
Molecular Weight	230.07 g/mol	[10][11]
Appearance	Typically an off-white to pale pink solid	[12]
Solubility	Soluble in many organic solvents (e.g., THF, Dioxane, Ethyl Acetate); Slightly soluble in water	[12]
Primary Application	Suzuki-Miyaura cross-coupling reactions	[9][12]

Part 2: Synthesis and Purification Strategies

The synthesis of pyridinylboronic esters can be achieved through several established methods, with the choice often dictated by the availability of starting materials and the desired scale. The most common and robust approach for this specific isomer is the palladium-catalyzed Miyaura borylation of a corresponding halopyridine.

Overview of Synthetic Pathways

The preparation of pyridine boronic esters generally follows one of three main routes: halogen-metal exchange, palladium-catalyzed cross-coupling, or C-H activation. For **6-Cyanopyridine-2-boronic acid pinacol ester**, the Pd-catalyzed coupling of 2-bromo-6-cyanopyridine with a diboron reagent is the most direct and widely used method.

[Click to download full resolution via product page](#)

Caption: Common synthetic routes to **6-Cyanopyridine-2-boronic acid pinacol ester**.

Detailed Protocol: Miyaura Borylation

This protocol describes a reliable, scalable synthesis from 2-bromo-6-cyanopyridine. The choice of a palladium catalyst with a suitable phosphine ligand (e.g., $\text{Pd}(\text{dppf})\text{Cl}_2$) is crucial for efficient catalytic turnover. Potassium acetate (KOAc) serves as a mild base, which is essential for the transmetalation step in the catalytic cycle.

Materials:

- 2-Bromo-6-cyanopyridine

- Bis(pinacolato)diboron (B_2pin_2)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($Pd(dppf)Cl_2$)
- Potassium Acetate (KOAc), anhydrous
- 1,4-Dioxane, anhydrous

Procedure:

- Inert Atmosphere: To an oven-dried flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-6-cyanopyridine (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), and anhydrous potassium acetate (3.0 eq).
- Solvent and Catalyst Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous 1,4-dioxane, followed by the $Pd(dppf)Cl_2$ catalyst (0.03-0.05 eq).
- Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
- Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and salts.
- Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4).[12]
- Concentration: Remove the solvent under reduced pressure to yield the crude product, which can then be purified.

Causality: The use of B_2pin_2 provides a stable, easy-to-handle source of boron. The dppf ligand on the palladium catalyst is sufficiently electron-rich and sterically bulky to promote the oxidative addition and reductive elimination steps of the catalytic cycle effectively.

Purification Challenges and Solutions

The purification of boronic esters can be notoriously difficult due to their tendency to hydrolyze on silica gel or adhere strongly to the stationary phase, leading to streaking and poor recovery.

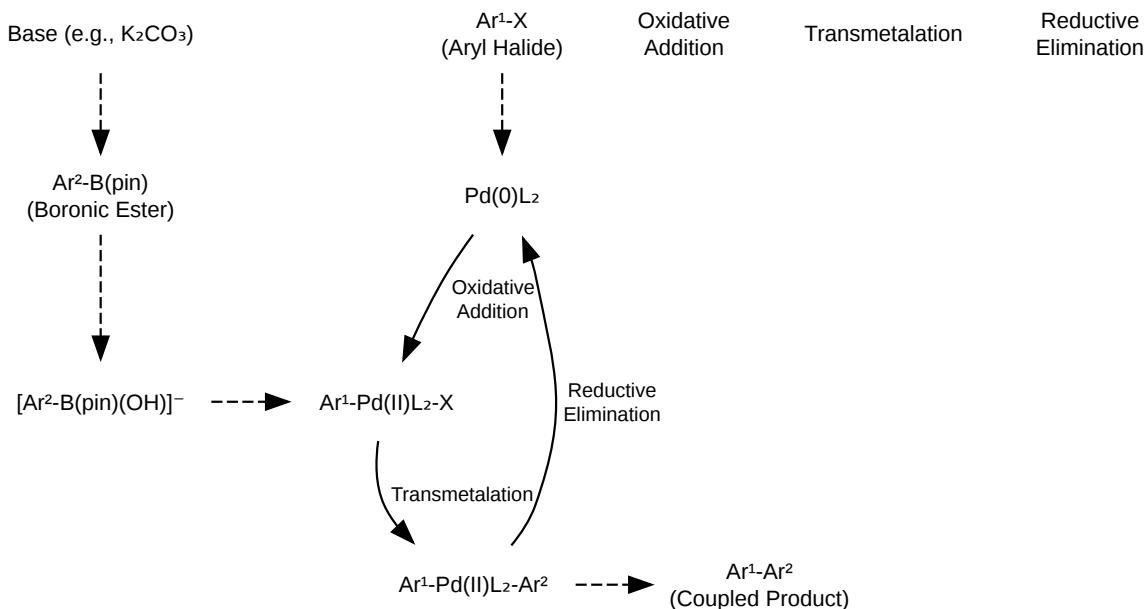
[\[13\]](#)[\[14\]](#)

Table 2: Comparison of Purification Techniques

Technique	Advantages	Disadvantages	Suitability
Standard Silica Gel Chromatography	Widely available.	Strong adsorption, potential for hydrolysis, poor recovery. [13]	Not recommended.
Neutral Alumina Chromatography	Reduces risk of hydrolysis compared to silica.	Can still lead to product loss.	Moderate. [15]
Boric Acid-Impregnated Silica Gel	Suppresses over-adsorption by reducing Lewis basicity of silica. [14]	Requires preparation of the stationary phase.	High.
Recrystallization	Can yield highly pure material.	Dependent on the compound being a crystalline solid; potential for material loss in mother liquor.	High, if applicable.

Recommended Protocol: Chromatography on Boric Acid-Impregnated Silica Gel This method effectively mitigates the common issues of purification by neutralizing the Lewis acidic sites on the silica surface that cause degradation and adsorption.[\[14\]](#)

- Preparation of Stationary Phase: Prepare a slurry of silica gel in a saturated aqueous solution of boric acid. Remove the water under reduced pressure and dry the resulting free-flowing powder in an oven at 110 °C for several hours.
- Column Packing: Pack a chromatography column with the prepared boric acid-impregnated silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).


- Purification: Load the crude product onto the column and elute with the chosen solvent system.
- Fraction Collection: Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified **6-Cyanopyridine-2-boronic acid pinacol ester**.

Part 3: The Suzuki-Miyaura Reaction: A Cornerstone Application

The primary utility of **6-Cyanopyridine-2-boronic acid pinacol ester** lies in its role as a coupling partner in the Suzuki-Miyaura reaction.^[16] This reaction enables the formation of a C-C bond between the pyridine ring and various aryl, heteroaryl, or vinyl partners.

The Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the organic halide to the Pd(0) complex, transmetalation of the organic group from the boronic ester to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst.^[5]

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

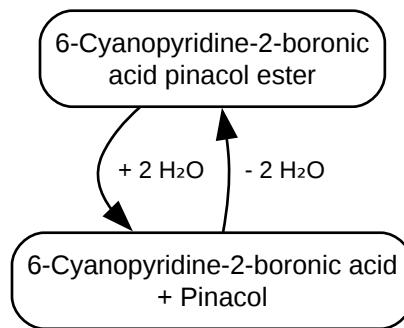
Protocol for a General Suzuki Coupling

Materials:

- **6-Cyanopyridine-2-boronic acid pinacol ester** (1.0-1.2 eq)
- Aryl or heteroaryl halide (e.g., bromide or iodide) (1.0 eq)
- Palladium catalyst (e.g., $Pd(PPh_3)_4$ or $Pd(dppf)Cl_2$) (0.01-0.05 eq)
- Aqueous base (e.g., 2M Na_2CO_3 or K_2CO_3)
- Solvent (e.g., Dioxane, Toluene, or DME)

Procedure:

- Setup: In a flask, combine the aryl halide, **6-Cyanopyridine-2-boronic acid pinacol ester**, and the palladium catalyst.
- Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).
- Solvent and Base Addition: Add the organic solvent, followed by the aqueous base solution.
- Reaction: Heat the mixture (typically 80-110 °C) with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).
- Workup: Cool the reaction, dilute with ethyl acetate, and separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
- Purification: Concentrate the solution and purify the residue by flash column chromatography or recrystallization to obtain the desired biaryl product.


Trustworthiness: This protocol is a self-validating system. Successful coupling is confirmed by the disappearance of starting materials and the appearance of a new, less polar product spot on TLC, which can be fully characterized by spectroscopic methods (NMR, MS). The choice of base is critical; it activates the boronic ester to form a more nucleophilic "ate" complex, facilitating transmetalation.[\[16\]](#)

Part 4: Stability, Storage, and Safe Handling

While the pinacol ester group enhances stability, these compounds are not indefinitely stable and require proper handling.[\[2\]](#)

Hydrolytic Stability

Pinacol boronic esters exist in equilibrium with their corresponding boronic acids in the presence of water.[\[17\]](#) This hydrolysis can be accelerated by acidic or basic conditions and by interaction with silica gel during chromatography.[\[18\]](#)

[Click to download full resolution via product page](#)

Caption: Hydrolysis equilibrium of a pinacol boronic ester.

This instability necessitates the use of anhydrous solvents for reactions and storage and poses challenges for analytical characterization by reverse-phase HPLC, where aqueous mobile phases can cause on-column degradation.[17][18]

Safe Handling and Storage

As with all laboratory chemicals, appropriate safety precautions must be taken.

- Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[19]
- Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust.[20][21]
- Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area, away from moisture and strong oxidizing agents.[22][23] Long-term storage under an inert atmosphere (e.g., in a desiccator or glovebox) is recommended to prevent hydrolysis.
- Disposal: Dispose of waste material as hazardous chemical waste in accordance with institutional and local regulations. Do not discard in regular trash or down the drain.[19]

Part 5: Conclusion

6-Cyanopyridine-2-boronic acid pinacol ester is a high-value, versatile reagent for the synthesis of complex organic molecules. Its utility is centered on its performance in the Suzuki-Miyaura cross-coupling reaction, providing a reliable pathway to novel compounds for drug

discovery and materials science. A thorough understanding of its synthesis, purification challenges, and handling requirements is paramount for its successful application. By employing the robust protocols and strategies outlined in this guide, researchers can effectively harness the synthetic potential of this important building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. researchgate.net [researchgate.net]
- 3. Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole | MDPI [mdpi.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. nbino.com [nbino.com]
- 7. mdpi.com [mdpi.com]
- 8. 6-CYANOPYRIDINE-2-BORONIC ACID PINACOL ESTER | 952402-79-8 [amp.chemicalbook.com]
- 9. 2-Cyanopyridine-5-boronic acid pinacol ester, 96% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 10. 741709-62-6 CAS MSDS (2-CYANOPYRIDINE-4-BORONIC ACID PINACOL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. 2-Cyanopyridine-3-boronic acid pinacol ester 878194-93-5 [sigmaaldrich.com]
- 12. 2-CYANOPYRIDINE-5-BORONIC ACID PINACOL ESTER | 741709-63-7 [chemicalbook.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. synquestlabs.com [synquestlabs.com]
- 21. chemicalbook.com [chemicalbook.com]
- 22. chemicalbook.com [chemicalbook.com]
- 23. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [6-Cyanopyridine-2-boronic acid pinacol ester CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1369534#6-cyanopyridine-2-boronic-acid-pinacol-ester-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com